(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid
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Overview
Description
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is a chiral compound with significant interest in the fields of organic chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid can be achieved through several methods. One common approach involves the chemoenzymatic preparation, where racemic mixtures of diols are subjected to enzyme-catalyzed hydrolysis or acylation to obtain the desired enantiomers . Another method includes the Arndt-Eistert synthesis, which involves the formation of homologated carboxylic acids through the reaction of activated carboxylic acids with diazomethane, followed by Wolff rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes due to their efficiency and selectivity. The use of biocatalysts in these processes ensures high enantiomeric purity and yield, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the phenylamino group.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism by which (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and ketone groups can form hydrogen bonds with active sites, while the phenylamino group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(phenylamino)propanoic acid: Similar structure but lacks the dihydroxy and ketone groups.
(2S)-2-amino-3-methylbutanoic acid: Contains a methyl group instead of the phenylamino group.
(2S)-2-(dibenzylamino)-3-methylbutanoic acid: Features a dibenzylamino group instead of the phenylamino group.
Uniqueness
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with the phenylamino group, allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNRJCDXZFNLJ-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450176 |
Source
|
Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-64-0 |
Source
|
Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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